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Compound of Interest

Compound Name: Aminohexylgeldanamycin

Cat. No.: B14814895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17-(6-

aminohexyl)amino-17-demethoxygeldanamycin, a crucial derivative of the Hsp90 inhibitor

geldanamycin. This guide details the synthetic methodology, quantitative biological data, and

experimental protocols relevant to the research and development of this compound and its

analogues.

Introduction
Geldanamycin is a naturally occurring benzoquinone ansamycin that inhibits the function of

Heat Shock Protein 90 (Hsp90) by binding to its N-terminal ATP-binding pocket. This inhibition

leads to the proteasomal degradation of a wide range of Hsp90 client proteins, many of which

are key oncoproteins involved in tumor cell proliferation and survival. However, the clinical

utility of geldanamycin is limited by its poor water solubility and hepatotoxicity.

To overcome these limitations, derivatives of geldanamycin have been synthesized, with

modifications at the 17-position of the ansa-macrocycle being a primary focus. The introduction

of an aminohexyl group at this position to create 17-(6-aminohexyl)amino-17-

demethoxygeldanamycin not only improves pharmacological properties but also provides a

versatile linker for conjugation to drug delivery systems, antibodies, or imaging agents.
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Synthesis of 17-(6-aminohexyl)amino-17-
demethoxygeldanamycin
The synthesis is a two-step process involving the initial protection of a diamine linker, followed

by its reaction with geldanamycin and subsequent deprotection.

Experimental Protocols
Step 1: Synthesis of mono-Boc-protected 1,6-diaminohexane

This initial step protects one of the amino groups of 1,6-diaminohexane to prevent unwanted

side reactions.

Materials:

1,6-diaminohexane

Di-tert-butyl dicarbonate (Boc)₂O

Ethanol (EtOH)

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄)

Procedure:

To a cooled (0°C) and continuously stirred solution of 1,6-diaminohexane (2.0 equivalents)

in ethanol (30 ml per gram of diamine), add di-tert-butyl dicarbonate (1.1 equivalents) in

small portions.

Allow the solution to warm to room temperature and stir overnight.

Extract the reaction mixture with dichloromethane (3 x 75 ml).

Combine the organic phases and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield the mono-Boc-protected 1,6-

diaminohexane.

If necessary, the crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

This step involves the nucleophilic substitution of the 17-methoxy group of geldanamycin with

the protected diamine.

Materials:

Geldanamycin

mono-Boc-protected 1,6-diaminohexane

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Silica gel for column chromatography

Methanol (MeOH)

Procedure:

Dissolve geldanamycin in a suitable solvent such as chloroform or dichloromethane.

Add an excess (typically 3-5 equivalents) of the mono-Boc-protected 1,6-diaminohexane

to the solution.[1]

Stir the reaction mixture at room temperature for 24-48 hours.[2]

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

methanol in dichloromethane to afford the desired 17-(6-tert-

butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin.[2]
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Step 3: Deprotection to Yield 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

The final step removes the Boc protecting group to yield the target compound.

Materials:

17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

Dichloromethane (CH₂Cl₂)

Trifluoroacetic acid (TFA)

Procedure:

Dissolve the purified 17-(6-tert-butoxycarbonylaminohexyl)amino-17-

demethoxygeldanamycin in a minimal amount of dichloromethane.[2]

Add an excess of trifluoroacetic acid dropwise at 0°C.[2]

Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete,

as monitored by TLC.[2]

Remove the solvent and excess TFA under reduced pressure.[2]

Purify the final product by preparative high-performance liquid chromatography (HPLC).[2]

Experimental Workflow
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Synthetic workflow for Aminohexylgeldanamycin.
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Quantitative Data
The following tables summarize key quantitative data for geldanamycin and its derivatives.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol )

Geldanamycin C₂₉H₄₀N₂O₉ 560.64

17-AAG C₃₁H₄₃N₃O₈ 585.69[3]

17-DMAG C₃₂H₄₈N₄O₈ 616.75

Aminohexylgeldanamycin C₃₄H₅₂N₄O₈ 644.80[4]

Table 2: In Vitro Activity of Geldanamycin Derivatives

Compound Cell Line Cell Type IC₅₀ (nM)

17-AAG SKBr3 Breast Cancer 70[5]

17-AAG JIMT-1 Breast Cancer 10[5]

17-AAG MCF-7 Breast Cancer <2000[6]

17-DMAG SKBr3 Breast Cancer <2000[6]

17-DMAG MCF-7 Breast Cancer <2000[6]

17-DMAG LNCaP Prostate Cancer 5-50

Geldanamycin U266 Myeloma 10[7]

17-AAG U266 Myeloma 100[7]

17-DMAG U266 Myeloma 100[7]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mechanism of Action: Hsp90 Inhibition
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Aminohexylgeldanamycin, like its parent compound, exerts its biological effects by inhibiting

Hsp90. Hsp90 is a molecular chaperone that is essential for the stability and function of

numerous "client" proteins, many of which are oncoproteins that drive cancer progression.

The inhibition of Hsp90 by aminohexylgeldanamycin disrupts the chaperone's ATP-

dependent cycle, leading to the misfolding, ubiquitination, and subsequent degradation of client

proteins by the proteasome. This results in the simultaneous disruption of multiple oncogenic

signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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